molecular formula C11H22N2O3 B2533407 tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate CAS No. 1854332-36-7

tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate

Cat. No.: B2533407
CAS No.: 1854332-36-7
M. Wt: 230.308
InChI Key: GGMMBDZOUNAQJL-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate (CAS 1854332-36-7) is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound features a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, a cornerstone of modern synthetic organic chemistry. The Boc group serves as a critical protecting group for amines, allowing for sequential synthetic strategies in the construction of complex molecules. The simultaneous presence of the Boc-protected amine and the 1,4-oxazepane ring makes this reagent a valuable bifunctional building block. As a versatile synthetic intermediate, its primary research application lies in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecular architectures. The 1,4-oxazepane scaffold is a seven-membered ring containing both oxygen and nitrogen heteroatoms, which is of significant interest in designing pharmacologically active compounds. Researchers can leverage this scaffold to explore new chemical space due to its potential for conformational flexibility and hydrogen bonding, which can influence binding affinity and selectivity toward biological targets. While specific biological data for this exact compound may be limited, studies on structurally related tert-butyl-protected oxazepane and azepane compounds indicate their utility in biological research. These analogues have been investigated for their interactions with various receptors in the central nervous system, including serotonin and dopamine receptors, suggesting potential applications in neuropharmacology . The mechanism of action for such compounds typically involves the modulation of enzyme activity or receptor function, which is explored after further chemical elaboration. This product is offered with a defined purity specification and is intended for Research Use Only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-(1,4-oxazepan-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-9-7-12-5-4-6-15-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMMBDZOUNAQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854332-36-7
Record name tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 1,4-oxazepane-2-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate has been investigated for its potential therapeutic effects:

  • Antidepressant Activity : Research indicates that compounds with oxazepane structures can exhibit monoamine reuptake inhibition, suggesting potential use in treating depression and anxiety disorders .
  • Anticancer Properties : Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics.

Biological Research

The compound's biological activities are significant:

  • Antimicrobial Effects : Studies have reported antimicrobial activity against various pathogens, indicating its potential as an antibacterial agent. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes.
  • Neuropharmacological Studies : The compound's ability to interact with neurotransmitter systems suggests applications in neuropharmacology, particularly in developing drugs targeting the central nervous system .

Industrial Applications

In addition to its medicinal uses, this compound can be utilized in the synthesis of specialty chemicals and materials due to its unique chemical structure .

Data Table: Applications Overview

FieldApplication Description
Medicinal ChemistryPotential antidepressant and anticancer properties
Biological ResearchAntimicrobial effects and neuropharmacological applications
IndustrialSynthesis of specialty chemicals and materials

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Testing

In vitro studies were conducted on various cancer cell lines (e.g., breast and colon cancer). Treatment with this compound resulted in reduced cell viability and increased markers for apoptosis, indicating its promise as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound binds to the active site of the enzyme, altering its activity and affecting the biochemical pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Formula CAS Number Key Features
tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate 1,4-Oxazepane Boc-protected methylamine on oxazepane C₁₂H₂₂N₂O₃ N/A Seven-membered ring with O and N; moderate flexibility
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate Piperidine Boc, hydroxyl at C4, stereochemistry (3S,4R) C₁₁H₂₂N₂O₃ 1549812-73-8 Six-membered ring; hydroxyl enhances polarity and H-bonding potential
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane Boc, hydroxyl at C3, stereochemistry (1S,3S) C₁₁H₂₁NO₃ 154737-89-0 Five-membered ring; stereospecific hydroxyl influences solubility
tert-butyl N-[[(2R)-4,4-difluoropyrrolidin-2-yl]methyl]carbamate Pyrrolidine Boc, difluoro at C4, stereochemistry (2R) C₁₁H₂₀F₂N₂O₂ 1407991-26-7 Five-membered ring; fluorines increase lipophilicity and metabolic stability
tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate Benzoxazine Boc on benzoxazine-fused aromatic system C₁₄H₂₀N₂O₃ 1365874-61-8 Aromatic fused ring; enhanced stability but reduced solubility

Physicochemical Properties

  • Polarity : Hydroxyl-containing derivatives (e.g., piperidin-3-yl and cyclopentyl carbamates) exhibit higher polarity due to H-bonding capacity, which may improve aqueous solubility .

Biological Activity

Tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate is a synthetic organic compound that features a unique oxazepane ring structure and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for central nervous system disorders and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C₉H₁₆N₂O₄
  • Molecular Weight : 230.31 g/mol
  • Structure : The compound consists of a tert-butyl group which enhances its lipophilicity, potentially improving its biological activity and solubility in organic solvents .

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It is hypothesized that the compound may interact with specific enzymes involved in neurotransmitter regulation, similar to other oxazepane derivatives known for their monoamine reuptake inhibitory activity .
  • Receptor Modulation : The structural features of the compound suggest potential interactions with neurotransmitter receptors, which could modulate neuronal signaling pathways relevant to mood and cognitive functions.

Pharmacological Studies

Recent studies have indicated that compounds with similar structures exhibit various biological activities:

  • Antidepressant Effects : Some oxazepane derivatives have been shown to possess antidepressant properties by enhancing monoamine neurotransmitter levels in the brain .
  • Neuroprotective Effects : Preliminary investigations suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .

Case Studies

A review of literature reveals several relevant findings:

  • In Vitro Studies : In vitro assays demonstrated that compounds structurally similar to this compound can reduce cytotoxicity induced by amyloid-beta peptide (Aβ) in astrocytes, suggesting potential neuroprotective effects .
  • In Vivo Models : Animal studies have indicated that certain oxazepane derivatives improve cognitive function in models of Alzheimer's disease by reducing oxidative stress markers and enhancing cell viability under neurotoxic conditions .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl (1-oxopropan-2-yl)carbamateContains a propanoyl groupExhibits different biological activity
Tert-butyl N-(2-oxiranylmethyl)carbamateContains an epoxide moietyPotentially more reactive
Tert-butyl N-(1,4-oxazepan-6-yl)carbamateSimilar oxazepane structure at position 6May exhibit different pharmacological profiles

The unique positioning of substituents on the oxazepane ring in this compound may influence its interaction with biological targets differently compared to these similar compounds .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, derivatives of tert-butyl carbamates are synthesized by reacting amines with tert-butoxycarbonyl (Boc) protecting agents under anhydrous conditions. In a representative procedure (for analogous compounds), 2,3-dichloro-1,4-naphthoquinone is reacted with tert-butyl-3-aminopropyl carbamate in acetonitrile with potassium carbonate as a base, followed by purification via column chromatography . Key parameters include:
  • Solvent choice (e.g., acetonitrile for polar aprotic conditions).

  • Temperature control (room temperature to 80°C).

  • Use of bases (e.g., K₂CO₃) to deprotonate amines.

    • Relevant Data :
Reaction ComponentRoleExample
2,3-Dichloro-1,4-naphthoquinoneElectrophilic partner[]
tert-Butyl carbamate derivativeNucleophile
K₂CO₃Base

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Characterization typically employs:
  • ¹H NMR : To confirm hydrogen environments (e.g., tert-butyl protons at δ ~1.4 ppm, carbamate NH at δ ~5–6 ppm). For example, in a related compound, NH protons were observed at δ 6.45 ppm .
  • X-ray Crystallography : To resolve crystal packing and hydrogen-bonding networks. Bifurcated N–H···O hydrogen bonds (e.g., N1–H1···O4 and N1–H1···O1) stabilize crystal structures .
  • Mass Spectrometry : To verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values).

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing of tert-butyl carbamate derivatives?

  • Methodological Answer : Hydrogen bonds (e.g., N–H···O and C–H···O) dictate supramolecular assembly. In a study of tert-butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate, bifurcated N–H···O interactions formed centrosymmetric dimers, while C–H···O bonds extended into chains along the [010] direction . Such interactions enhance thermal stability and solubility profiles.
  • Key Data :
Interaction TypeDistance (Å)Symmetry
N1–H1···O42.12Centrosymmetric dimer
C8–H8···O22.38Chain propagation

Q. What strategies are employed to achieve diastereoselectivity in the synthesis of tert-butyl carbamate derivatives?

  • Methodological Answer : Diastereoselectivity is achieved via:
  • Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)- or (S)-configured amines).
  • Iodolactamization : A key step in synthesizing intermediates for CCR2 antagonists, where iodine promotes cyclization with stereochemical control .
  • Solvent Effects : Polar solvents (e.g., DMF) can stabilize transition states favoring specific stereoisomers.

Q. How can tert-butyl carbamate derivatives be utilized as intermediates in drug discovery?

  • Methodological Answer : These derivatives serve as:
  • Protected Amines : Boc groups stabilize amines during multi-step syntheses (e.g., peptide coupling).
  • Pharmacophores : Modifications to the oxazepane or carbamate moieties can enhance bioactivity. For instance, analogs exhibit anti-malarial and CDC25 phosphatase inhibition, with IC₅₀ values in the micromolar range .
    • Case Study :
ApplicationTargetActivityReference
AnticancerCDC25 phosphataseInhibition (IC₅₀ = 2.3 µM)
AntimalarialPlasmodium strainsEC₅₀ = 1.8 µM

Data Contradiction Analysis

  • Stability vs. Reactivity : While some safety data sheets indicate stability under recommended conditions , others note reactivity with strong acids/bases . Researchers must validate storage conditions (e.g., inert atmosphere, desiccants) for specific derivatives.
  • Biological Activity : Reported activities (e.g., anticancer) are compound-specific; structural variations (e.g., substituents on the oxazepane ring) significantly alter efficacy .

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